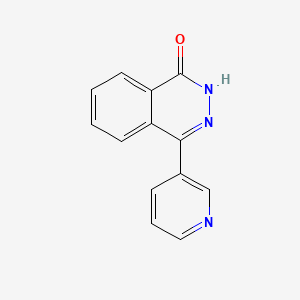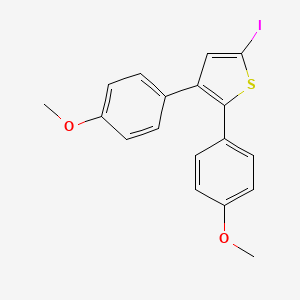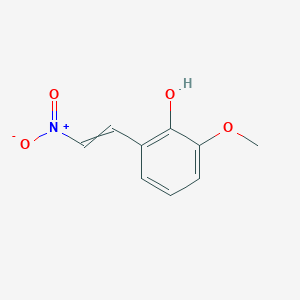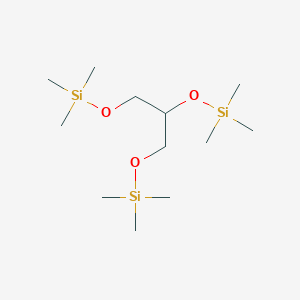
3-Benzyloxy-5-cyclopentyloxy-benzoic acid
描述
3-Benzyloxy-5-cyclopentyloxy-benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of benzyloxy and cyclopentyloxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-cyclopentyloxy-benzoic acid typically involves the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Formation of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced by reacting cyclopentanol with a suitable benzene derivative under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzyloxy and cyclopentyloxy substituted benzene derivatives with a benzoic acid derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can occur at the benzyloxy and cyclopentyloxy groups, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and electrophilic reagents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Benzyloxy-5-cyclopentyloxy-benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and cyclopentyloxy groups can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 3-(Benzyloxy)benzoic acid
- 3-(Cyclopentyloxy)benzoic acid
- Benzoic acid derivatives with other alkoxy groups
Comparison:
- Unique Structure: The presence of both benzyloxy and cyclopentyloxy groups makes 3-Benzyloxy-5-cyclopentyloxy-benzoic acid unique compared to other benzoic acid derivatives.
- Chemical Properties: The combination of these groups can lead to distinct chemical properties, such as solubility and reactivity, compared to similar compounds.
属性
CAS 编号 |
919784-55-7 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
3-cyclopentyloxy-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H20O4/c20-19(21)15-10-17(22-13-14-6-2-1-3-7-14)12-18(11-15)23-16-8-4-5-9-16/h1-3,6-7,10-12,16H,4-5,8-9,13H2,(H,20,21) |
InChI 键 |
NAVPOCQJXTXGBU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)OC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
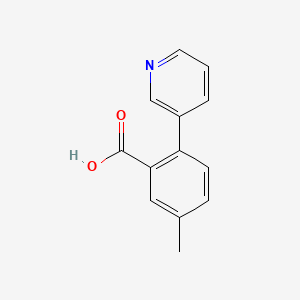
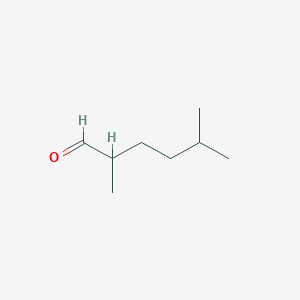

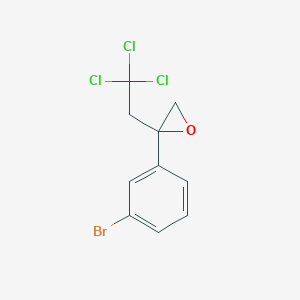
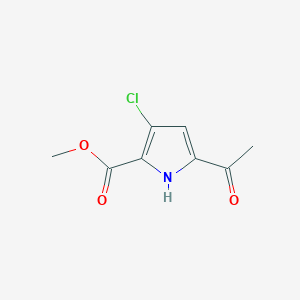


![Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate](/img/structure/B8581169.png)
